n-(2-(1h-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9h-purin-6-amine
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Overview
Description
GNF351 is a potent antagonist of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in various cellular processes, including xenobiotic metabolism, cell proliferation, and tumor invasiveness . GNF351 has shown significant potential in reducing the aggressive phenotype of certain tumor cells by inhibiting the AHR .
Preparation Methods
The synthesis of GNF351 involves several steps, starting with the preparation of the mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . The compound is then purified and characterized using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
GNF351 undergoes various chemical reactions, including competitive binding with photoaffinity AHR ligands . It is a full antagonist of the AHR, with an inhibitory concentration (IC50) of 62 nM . The compound exhibits minimal toxicity in mouse or human keratinocytes . Common reagents and conditions used in these reactions include DMSO as a solvent and specific binding assays to determine the compound’s affinity for the AHR . The major products formed from these reactions are typically the inhibited forms of AHR-dependent transcriptional activity .
Scientific Research Applications
GNF351 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, GNF351 has been shown to reduce the migration and invasion of head and neck squamous cell carcinoma cells by inhibiting the AHR . The compound also prevents the induction of the chemotherapy efflux protein ABCG2 by benzo[a]pyrene, highlighting its potential as a therapeutic agent . Additionally, GNF351 has been used in molecular dynamics simulations to study the mechanics of the AHR ligand-binding pocket . Its ability to inhibit both dioxin response element (DRE)-dependent and independent AHR activity makes it a valuable tool for studying AHR-mediated cellular processes .
Mechanism of Action
GNF351 exerts its effects by binding to the ligand-binding pocket of the AHR, thereby preventing the binding of other exogenous and endogenous ligands . This binding inhibits the transcriptional activity of the AHR, both through DRE-dependent and independent pathways . The compound interacts non-covalently with specific residues in the AHR, such as Ser 317, His 291, and Ser 365 in humans, and Ser 311, His 285, and Ser 359 in mice . This interaction blocks the receptor’s ability to translocate to the nucleus and initiate gene transcription .
Comparison with Similar Compounds
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(5-methylpyridin-3-yl)-9-propan-2-ylpurin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7/c1-15(2)31-14-28-21-23(26-9-8-17-13-27-20-7-5-4-6-19(17)20)29-22(30-24(21)31)18-10-16(3)11-25-12-18/h4-7,10-15,27H,8-9H2,1-3H3,(H,26,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXIUYMKZDZUDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=NC(=C3C(=N2)N(C=N3)C(C)C)NCCC4=CNC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does GNF351 interact with the Aryl Hydrocarbon Receptor (AHR) and what are the downstream effects of this interaction?
A1: GNF351 acts as a high-affinity ligand for the AHR []. Unlike other known AHR ligands that can act as agonists or partial agonists, GNF351 demonstrates "pure" antagonism. This means it binds to AHR and effectively blocks both dioxin response element (DRE)-dependent and DRE-independent AHR activities []. In simpler terms, GNF351 prevents AHR from binding to its usual activator molecules, thus inhibiting both the typical gene transcription activity (DRE-dependent) and other non-gene-related functions (DRE-independent) of the receptor. This complete antagonistic activity distinguishes GNF351 from other AHR modulators and provides a valuable tool to study the diverse physiological roles of AHR signaling pathways.
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